molecular formula C25H42Br2O4S B12511234 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Cat. No.: B12511234
M. Wt: 598.5 g/mol
InChI Key: FRSCCZDSSYMDKY-UHFFFAOYSA-N
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Description

6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a complex organic compound characterized by its unique structure, which includes bromine atoms, ethylhexyl groups, and a thieno[3,4-b][1,4]dioxepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s structure allows it to participate in charge transfer processes, making it suitable for use in electronic devices. The ethylhexyl groups enhance solubility and processability, while the bromine atoms facilitate further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is unique due to its specific combination of bromine atoms, ethylhexyl groups, and the thieno[3,4-b][1,4]dioxepine core. This combination imparts distinct electronic properties and makes it highly versatile for various applications in organic electronics and materials science .

Biological Activity

6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine (CAS 700817-08-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity against various cancer cell lines and its implications in pharmacology.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C25_{25}H42_{42}Br2_{2}O4_{4}S
  • Molecular Weight : 598.47 g/mol
  • CAS Number : 700817-08-9

These properties suggest a complex structure that may influence its biological interactions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from several key studies:

Cell LineIC50_{50} (µg/ml)Viability (%) at 250 µg/mlMechanism of Action
HepG24267.7Induction of apoptosis
MCF-710078.14Cell cycle arrest and apoptosis
HaCaT>25082.23Minimal toxicity observed
NIH 3T3>50096.11Low cytotoxicity

These results indicate that the compound exhibits significant cytotoxicity against HepG2 and MCF-7 cancer cell lines while showing lower toxicity towards normal cell lines like HaCaT and NIH 3T3 .

The cytotoxic effects of this compound are attributed to its ability to induce apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed in treated cells, suggesting that the compound interferes with critical cellular functions such as:

  • Cell cycle regulation
  • Apoptotic signaling pathways
  • Inhibition of angiogenesis and metastasis

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer treatment:

  • Study on HepG2 Cells : A detailed examination revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study noted significant morphological changes indicative of apoptosis after 24 hours of exposure .
  • MCF-7 Cell Line Analysis : Similar effects were observed in MCF-7 cells, where the compound's action was linked to disruption in cell cycle progression and increased rates of apoptosis. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting breast cancer .

Properties

Molecular Formula

C25H42Br2O4S

Molecular Weight

598.5 g/mol

IUPAC Name

6,8-dibromo-3,3-bis(2-ethylhexoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine

InChI

InChI=1S/C25H42Br2O4S/c1-5-9-11-19(7-3)13-28-15-25(16-29-14-20(8-4)12-10-6-2)17-30-21-22(31-18-25)24(27)32-23(21)26/h19-20H,5-18H2,1-4H3

InChI Key

FRSCCZDSSYMDKY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCC1(COC2=C(SC(=C2OC1)Br)Br)COCC(CC)CCCC

Origin of Product

United States

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